3-Hydroxyisoquinoline-4-carboxylic acid
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Overview
Description
3-Hydroxyisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This compound is characterized by a hydroxyl group at the third position and a carboxylic acid group at the fourth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to isoquinolines using acidic conditions such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C)
Substitution: Acid chlorides, alcohols, and amines under acidic or basic conditions
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid)
Reduction: Isoquinoline alcohols and amines
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
3-Hydroxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the third position.
Isoquinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the third position.
Pyridine-3,4-dicarboxylic acid (dipicolinic acid): Formed through the oxidation of 3-Hydroxyisoquinoline-4-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on the isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-oxo-2H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
DNDMUJXTJKRNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C(=C2C=C1)C(=O)O |
Origin of Product |
United States |
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